molecular formula C18H18N2O4 B2616957 3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone CAS No. 478032-07-4

3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone

Cat. No.: B2616957
CAS No.: 478032-07-4
M. Wt: 326.352
InChI Key: DRSOJYPLTNPWDX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone is a β-lactam (azetidinone) derivative characterized by a four-membered cyclic amide core. The compound features a 3,3-dimethyl substitution on the β-lactam ring, a 3-((4-nitrobenzyl)oxy)phenyl group at the 1-position, and a ketone at the 2-position.

Properties

IUPAC Name

3,3-dimethyl-1-[3-[(4-nitrophenyl)methoxy]phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-18(2)12-19(17(18)21)15-4-3-5-16(10-15)24-11-13-6-8-14(9-7-13)20(22)23/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSOJYPLTNPWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC(=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the nitrobenzyl ether group and the dimethyl substitution. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can also enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The azetidine ring can be opened under acidic or basic conditions.

    Substitution: The nitrobenzyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone involves its interaction with specific molecular targets. The nitrobenzyl ether group can participate in electron transfer reactions, while the azetidine ring may interact with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize 3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone, we analyze its structural analogs and their reported properties:

3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone

  • Structure : Similar β-lactam core with a 1-(4-methylphenyl) group, a 4-phenyl substituent, and a sulfanyl-methyl side chain linked to a 3-methoxyphenyl group .
  • Key Differences :
    • Substituent Effects : The methoxy and sulfanyl groups in this analog may enhance solubility in polar solvents compared to the nitrobenzyl group in the target compound, which is more electron-withdrawing.
    • Reactivity : Sulfanyl groups can participate in nucleophilic reactions, whereas the nitro group in the target compound may stabilize negative charges, influencing hydrolysis rates.

2-[3-(3,3-Dimethyl-1-(2-sulfoethyl)indolin-2-ylidene)prop-1-enyl]-3,3-dimethyl-1-(2-sulfoethyl)-3H-indolium (Compound 3)

  • Structure : A water-soluble cyanine dye with a β-lactam-like indolinium core but distinct electronic properties due to conjugated double bonds and sulfonate groups .
  • Key Differences :
    • Electronic Profile : The extended conjugation in this dye enables strong absorption in the visible spectrum (unlike the target compound), making it suitable for optical applications.
    • Solubility : Sulfonate groups confer high water solubility, contrasting with the nitrobenzyl group’s hydrophobicity in the target compound.
  • Applications: Used in pH-sensitive fluorescent probes, highlighting how structural modifications (e.g., sulfonation) tailor azetidinone derivatives for specific functions .

Comparative Data Table

Property 3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone 3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone 2-[3-(3,3-Dimethyl-1-(2-sulfoethyl)indolin-2-ylidene)prop-1-enyl]-3,3-dimethyl-1-(2-sulfoethyl)-3H-indolium
Core Structure β-Lactam (azetidinone) β-Lactam (azetidinone) Indolinium (cyanine dye)
Key Substituents 3-((4-Nitrobenzyl)oxy)phenyl, 3,3-dimethyl 3-Methoxyphenylsulfanyl, 4-methylphenyl Sulfonated indolinium, conjugated prop-1-enyl
Solubility Likely low (hydrophobic nitro group) Moderate (methoxy and sulfanyl groups) High (sulfonate groups)
Reactivity Potential for nitro group reduction, β-lactam ring-opening Sulfanyl-mediated nucleophilic reactions pH-dependent fluorescence, photostability
Reported Applications Not explicitly reported Not explicitly reported Fluorescent probes, optical sensors

Research Findings and Implications

  • Nitrobenzyl vs. Methoxy/Sulfanyl Groups : The nitro group in the target compound may confer oxidative stability but reduce solubility, whereas methoxy/sulfanyl substituents improve solubility and enable nucleophilic reactivity .
  • β-Lactam Reactivity: Both compounds share β-lactam cores, but the indolinium derivative’s extended conjugation shifts its application from traditional β-lactam roles (e.g., antibiotics) to optical technologies .
  • Synthesis Challenges : The target compound’s nitrobenzyl group may complicate synthesis due to steric hindrance and sensitivity to reduction, contrasting with the sulfonated dye’s straightforward aqueous-phase synthesis .

Biological Activity

3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone, also known by its CAS number 478032-07-4, is a synthetic organic compound characterized by a complex structure that includes a four-membered azetidine ring and a nitrobenzyl ether group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 3,3-dimethyl-1-[3-[(4-nitrophenyl)methoxy]phenyl]azetidin-2-one. Its molecular formula is C18H18N2O4C_{18}H_{18}N_{2}O_{4}, and it exhibits unique chemical properties due to the presence of functional groups that can participate in various chemical reactions.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₄
Molecular Weight342.35 g/mol
IUPAC Name3,3-dimethyl-1-[3-[(4-nitrophenyl)methoxy]phenyl]azetidin-2-one
CAS Number478032-07-4

The biological activity of 3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone is primarily attributed to its interaction with specific molecular targets. The nitrobenzyl ether group is capable of participating in electron transfer reactions, while the azetidine ring may interact with biological macromolecules. These interactions can influence various cellular processes, including enzyme inhibition and protein interactions.

Pharmacological Studies

Research has indicated that compounds similar to 3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone exhibit significant pharmacological activities. For instance:

  • Antioxidant Activity : Studies have shown that related compounds possess antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Preliminary tests suggest potential antimicrobial effects against various bacterial strains.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer or diabetes.

Case Studies

  • Enzyme Inhibition : A study demonstrated that derivatives of azetidine compounds showed promising results in inhibiting enzymes like acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatments.
  • Antimicrobial Testing : In vitro studies revealed that compounds with similar structures exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents.

Synthesis and Characterization

The synthesis of 3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone typically involves multiple steps:

  • Preparation of the Azetidine Ring : The initial step often involves the formation of the azetidine structure through cyclization reactions.
  • Introduction of Functional Groups : Subsequent steps include the introduction of the nitrobenzyl ether group and dimethyl substitutions.

Future Directions in Research

Future research could focus on:

  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying the biological activities of this compound.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Derivatization : Exploring modifications to enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the recommended synthetic pathways for 3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone, and what analytical methods validate its purity?

Methodological Answer: The compound can be synthesized via a multi-step route involving:

Coupling Reactions : Reacting 3-hydroxybenzaldehyde with 4-nitrobenzyl bromide under Williamson ether synthesis conditions to form the 3-((4-nitrobenzyl)oxy)phenyl intermediate.

Azetidinone Formation : Using a [2+2] cycloaddition between the intermediate and dimethylketene (generated in situ from 3,3-dimethylacryloyl chloride) to construct the β-lactam ring .
Validation :

  • Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column (mobile phase: acetonitrile/water 70:30).
  • Structural Confirmation : 1^1H/13^{13}C NMR (e.g., δ 4.8 ppm for the azetidinone carbonyl, δ 8.2 ppm for nitrobenzyl protons) and High-Resolution Mass Spectrometry (HRMS) .

Q. How can researchers assess the hydrolytic stability of the β-lactam ring in aqueous media?

Methodological Answer:

  • Experimental Design :
    • Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C.
    • Monitor degradation via UV-Vis spectroscopy (absorption shifts at 270–300 nm) and HPLC to track ring-opening products (e.g., secondary amines or carboxylic acids) .
  • Key Variables : Temperature, ionic strength, and buffer composition (e.g., phosphate vs. acetate buffers) significantly influence hydrolysis rates .

Q. What spectroscopic techniques are critical for resolving structural ambiguities in derivatives of this compound?

Methodological Answer:

  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (e.g., verifying the planar geometry of the β-lactam ring) .
  • 2D NMR : COSY and NOESY to assign proton-proton coupling and spatial relationships (e.g., confirming substituent orientation on the phenyl ring) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing β-lactam ring degradation during purification?

Methodological Answer:

  • Optimization Strategies :
    • Use low-temperature (−20°C) recrystallization with non-polar solvents (hexane/ethyl acetate) to stabilize the β-lactam ring .
    • Employ inert atmospheres (N2_2) during reactions to prevent oxidative side reactions .
  • Data-Driven Adjustments : Track reaction progress via in situ FTIR (e.g., disappearance of ketene C=O stretch at 2150 cm1^{-1}) .

Q. How should researchers reconcile discrepancies in bioactivity data between in vitro and in vivo studies?

Methodological Answer:

  • Hypothesis Testing :
    • Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP450 isoforms) using LC-MS to identify metabolites that reduce efficacy in vivo .
    • Solubility Limitations : Measure logP values (e.g., >3.5 indicates poor aqueous solubility) and use surfactants (e.g., Tween-80) in formulations .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., dosing frequency vs. bioavailability) .

Q. What computational methods predict the compound’s reactivity in catalytic environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites (e.g., β-lactam carbonyl as an electrophilic hotspot) .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., penicillin-binding proteins) to model binding affinities and reaction pathways .

Q. How can degradation pathways be mapped under oxidative stress conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Expose the compound to H2_2O2_2 (3% v/v) or UV light (254 nm) and analyze degradation products via LC-MS/MS.
    • Identify nitro group reduction products (e.g., amine derivatives) or ring-opened fragments .

Q. What cross-disciplinary approaches enhance the study of structure-activity relationships (SAR)?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the nitrobenzyl group with trifluoromethyl or cyano groups to modulate electron-withdrawing effects .
  • Pharmacophore Modeling : Use software like Schrödinger’s Phase to align derivatives and correlate substituent positions with antimicrobial activity .

Methodological Resources

  • Experimental Design : Reference protocols for β-lactam synthesis in Acta Crystallographica and Organic Process Research & Development .
  • Data Analysis : Guidelines for interpreting NMR/HRMS in Journal of Organic Chemistry and statistical methods in Biogeosciences .
  • Safety Protocols : Adhere to OSHA standards for handling nitroaromatics and β-lactams (e.g., fume hoods, PPE) .

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